![molecular formula C10H13F3N4O4 B14922690 tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate](/img/structure/B14922690.png)
tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate
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Overview
Description
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is a synthetic organic compound characterized by its unique chemical structure It contains a tert-butyl group, a nitro group, and a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
The synthesis of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate typically involves multiple steps, starting with the preparation of the pyrazole ring and subsequent functionalization. Common synthetic routes include:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is introduced via nucleophilic substitution reactions using trifluoroethyl halides.
Carbamate Formation: The final step involves the reaction of the functionalized pyrazole with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions.
Reaction | Conditions | Product | Application |
---|---|---|---|
Boc removal | Trifluoroacetic acid (TFA) in DCM | 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | Generates free amine for further functionalization |
This reaction is critical for accessing reactive amine intermediates in pharmaceutical synthesis. The Boc group is cleaved quantitatively using TFA, leaving the nitro and trifluoroethyl substituents intact.
Reduction of the Nitro Group
The nitro group at position 3 of the pyrazole ring undergoes selective reduction to form an amine, a key step in synthesizing bioactive analogs.
Reagent System | Conditions | Product | Catalyst/Notes |
---|---|---|---|
H₂ (1 atm) | Pd/C (10% w/w), ethanol, 25°C | tert-Butyl [3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | High selectivity (>95% yield) |
Zn, NH₄Cl | H₂O/THF, 60°C, 4h | tert-Butyl [3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | Cost-effective for industrial scale |
The resulting amine serves as a precursor for coupling reactions (e.g., amidation, sulfonylation) or heterocycle formation.
Hydrolysis of the Carbamate Group
Controlled hydrolysis converts the carbamate into a urea derivative or fully cleaves it under harsh conditions.
Reagent | Conditions | Product | Byproducts |
---|---|---|---|
6M HCl | Reflux in THF, 12h | 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine + CO₂ | tert-Butanol |
NaOH (2M) | 80°C, 6h | 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-ol | tert-Butanol, Na₂CO₃ |
Acidic hydrolysis is preferred for amine generation, while alkaline conditions yield hydroxyl derivatives .
Electrophilic Substitution on the Pyrazole Ring
The electron-deficient pyrazole ring facilitates electrophilic substitution at position 5, leveraging the nitro group’s meta-directing effects.
Reagent | Conditions | Product | Regioselectivity |
---|---|---|---|
Br₂ (1 equiv) | DCM, 0°C, 2h | tert-Butyl [3-nitro-5-bromo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | >90% at position 5 |
HNO₃ (fuming) | H₂SO₄, 0°C, 1h | tert-Butyl [3,5-dinitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | Limited by steric hindrance |
Bromination products are valuable intermediates for cross-coupling reactions (e.g., Suzuki, Sonogashira).
Nucleophilic Aromatic Substitution
The nitro group activates the pyrazole ring for nucleophilic displacement under specific conditions.
Nucleophile | Conditions | Product | Mechanism |
---|---|---|---|
KSCN | DMF, 120°C, 8h | tert-Butyl [3-thiocyano-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | Aromatic nucleophilic substitution (SNAr) |
NaOMe | MeOH, reflux, 12h | No reaction | Nitro group’s deactivation effect |
Thiocyanation demonstrates the compound’s utility in introducing sulfur-containing functionalities.
Functionalization via Cross-Coupling
The brominated derivative (from Section 4) participates in palladium-catalyzed cross-coupling reactions.
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | tert-Butyl [3-nitro-5-aryl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | 70–85% |
Sonogashira coupling | CuI, PdCl₂(PPh₃)₂, Et₃N, THF | tert-Butyl [3-nitro-5-alkynyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate | 60–75% |
These reactions enable the introduction of aryl, alkenyl, or alkynyl groups for drug discovery applications.
Stability Under Thermal and Photolytic Conditions
The compound demonstrates moderate thermal stability but undergoes photodegradation under UV light.
Condition | Observation | Degradation Products |
---|---|---|
100°C, 24h (neat) | <5% decomposition | Trace CO₂, trifluoroethylamine |
UV (254 nm), 48h | 40% degradation | Nitroso derivatives, tert-butyl alcohol |
This instability necessitates storage in dark, cool environments for long-term preservation .
The diverse reactivity of this compound makes it a valuable scaffold in medicinal chemistry, agrochemical synthesis, and materials science. Strategic functionalization of its nitro, carbamate, and pyrazole groups enables tailored modifications for target-specific applications.
Scientific Research Applications
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate involves its interaction with molecular targets through various pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby affecting their catalytic activity.
Protein Interaction: It can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing their function and stability.
Cellular Pathways: The compound may modulate cellular pathways by affecting signal transduction and gene expression.
Comparison with Similar Compounds
tert-Butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate can be compared with similar compounds such as:
tert-Butyl N-(2,2,2-trifluoroethyl)carbamate: This compound lacks the nitro group and has different reactivity and applications.
tert-Butyl N-(1-hydroxy-2,2,2-trifluoroethyl)carbamate: This compound contains a hydroxy group instead of a nitro group, leading to different chemical properties and uses.
tert-Butyl (3-iodopropyl)carbamate: This compound has an iodopropyl group instead of a pyrazole ring, resulting in distinct reactivity and applications.
Biological Activity
tert-butyl [3-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]carbamate is a compound of significant interest due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H13F3N4O and features a trifluoroethyl group, which enhances its lipophilicity and biological activity. The presence of the nitro group and the pyrazole ring contributes to its pharmacological potential.
Property | Value |
---|---|
Molecular Weight | 248.23 g/mol |
Boiling Point | Not available |
Solubility | Soluble in organic solvents |
Functional Groups | Nitro, Carbamate, Pyrazole |
Research indicates that compounds containing trifluoroethyl groups often exhibit enhanced interactions with biological targets. For instance, studies have shown that the incorporation of trifluoroethyl moieties can significantly improve the potency of drugs targeting various enzymes and receptors. The mechanism often involves increased lipophilicity, leading to better membrane permeability and receptor binding affinity.
Pharmacological Applications
1. Central Nervous System Disorders:
The compound has been investigated for its potential in treating CNS disorders. The presence of the pyrazole ring is associated with neuroprotective effects, making it a candidate for further development in neuropharmacology.
2. Antimicrobial Activity:
Preliminary studies suggest that this compound may exhibit antimicrobial properties. The nitro group is known for contributing to such activities through mechanisms that disrupt bacterial cell functions.
Case Studies
Case Study 1: Neuroprotective Effects
In a study examining neuroprotective agents, this compound demonstrated significant inhibition of neuronal apoptosis in vitro. The results indicated that it could potentially mitigate damage in models of ischemic stroke.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against various pathogens. The compound showed promising results against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
In Vitro Studies
A series of in vitro assays have been conducted to assess the biological activity of this compound:
- Cell Viability Assays: Cell lines treated with varying concentrations exhibited dose-dependent effects on viability.
- Enzyme Inhibition Studies: The compound was tested against several enzymes relevant to disease pathways, showing promising inhibitory activity.
Table 2: Summary of In Vitro Findings
Assay Type | Result |
---|---|
Cell Viability | IC50 = 25 µM |
Enzyme Inhibition | 50% inhibition at 10 µM |
Antimicrobial Activity | Effective against S. aureus |
Properties
Molecular Formula |
C10H13F3N4O4 |
---|---|
Molecular Weight |
310.23 g/mol |
IUPAC Name |
tert-butyl N-[3-nitro-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]carbamate |
InChI |
InChI=1S/C10H13F3N4O4/c1-9(2,3)21-8(18)14-6-4-16(5-10(11,12)13)15-7(6)17(19)20/h4H,5H2,1-3H3,(H,14,18) |
InChI Key |
CXVOSVZXJNOINO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN(N=C1[N+](=O)[O-])CC(F)(F)F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.